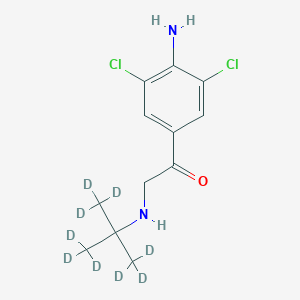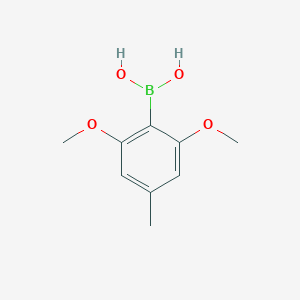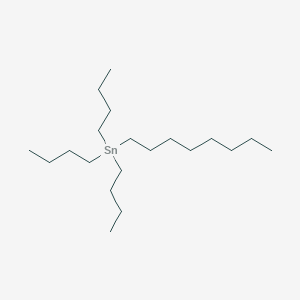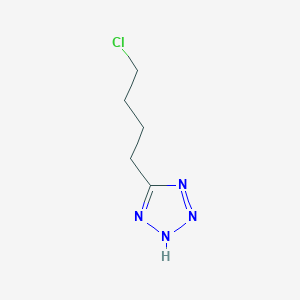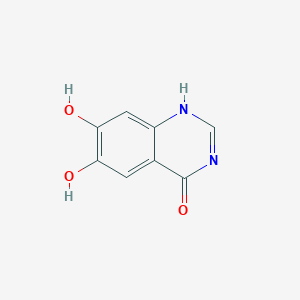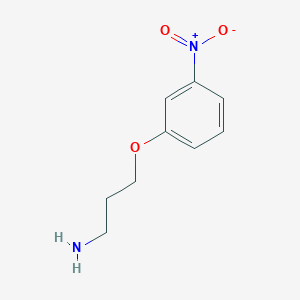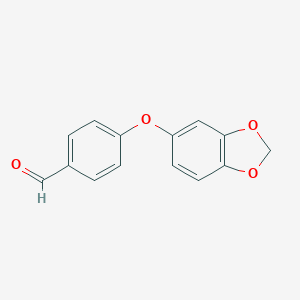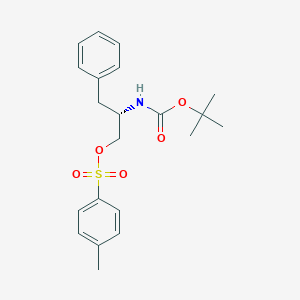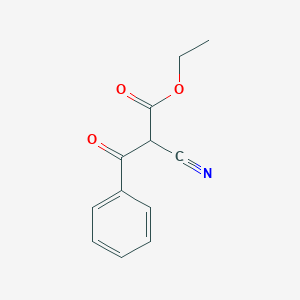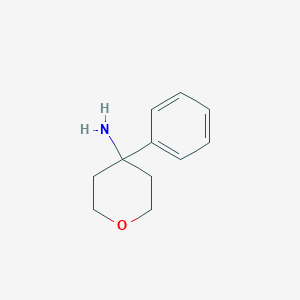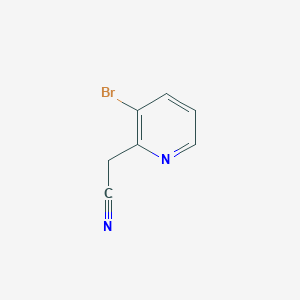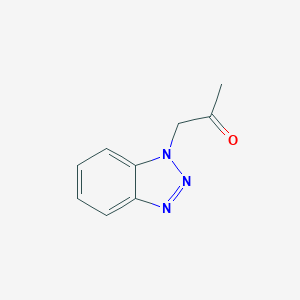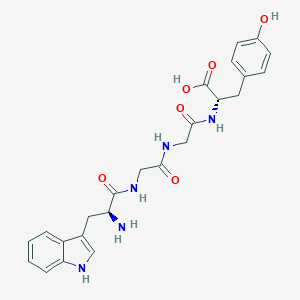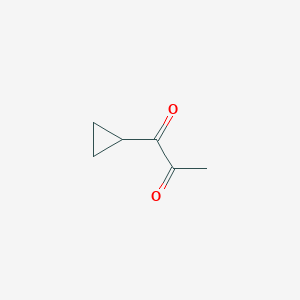
1-Cyclopropylpropane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylpropane-1,2-dione, also known as 1,2-Cyclopropandione, is a cyclic ketone with the molecular formula C5H6O2. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylpropane-1,2-dione is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It is also believed to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
1-Cyclopropylpropane-1,2-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopropylpropane-1,2-dione in lab experiments is its versatility. It can be used in a variety of applications such as organic synthesis, catalysis, and drug discovery. Another advantage is its unique chemical properties, which make it a useful building block for the synthesis of more complex organic compounds.
One limitation of using 1-Cyclopropylpropane-1,2-dione in lab experiments is its toxicity. It is a highly reactive compound that can be dangerous if not handled properly. Another limitation is its cost, as it is a relatively expensive compound.
Zukünftige Richtungen
There are many future directions for the use of 1-Cyclopropylpropane-1,2-dione in scientific research. One direction is the development of new synthetic methods for the preparation of 1-Cyclopropylpropane-1,2-dione and related compounds. Another direction is the exploration of its potential as a drug candidate, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyclopropylpropane-1,2-dione and its biochemical and physiological effects.
Synthesemethoden
1-Cyclopropylpropane-1,2-dione can be synthesized through a variety of methods. One common method involves the oxidation of cyclopropylcarbinol using a suitable oxidizing agent such as chromic acid or potassium permanganate. Another method involves the reaction of cyclopropylmethyl lithium with carbon dioxide. The synthesis of 1-Cyclopropylpropane-1,2-dione is an important step in the preparation of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylpropane-1,2-dione is widely used in scientific research due to its unique chemical properties. It is a versatile compound that can be used in a variety of applications such as organic synthesis, catalysis, and drug discovery. It is also used as a building block for the synthesis of more complex organic compounds.
Eigenschaften
CAS-Nummer |
15940-89-3 |
|---|---|
Produktname |
1-Cyclopropylpropane-1,2-dione |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
1-cyclopropylpropane-1,2-dione |
InChI |
InChI=1S/C6H8O2/c1-4(7)6(8)5-2-3-5/h5H,2-3H2,1H3 |
InChI-Schlüssel |
LYGCEXZUGZMYCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C1CC1 |
Kanonische SMILES |
CC(=O)C(=O)C1CC1 |
Andere CAS-Nummern |
15940-89-3 |
Synonyme |
1-Cyclopropylpropane-1,2-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
